4-(2,4-Difluorophenyl)-1,4-diazepan-5-one hydrochloride
Overview
Description
4-(2,4-Difluorophenyl)-1,4-diazepan-5-one hydrochloride (DFPDH) is an organic compound belonging to the class of diazepanes, and is a structural analog of diazepam. It is an important research chemical, as it has been used in various scientific studies in the fields of biochemistry and physiology. DFPDH is a white crystalline solid, and is soluble in water, alcohol, and other organic solvents.
Scientific Research Applications
Effects on Human Performance and Anxiety
- Studies have explored the immediate effects of benzodiazepines on human performance, including their impact on adaptive tracking and reaction time. For instance, research has shown that different benzodiazepines can vary significantly in their effects on performance decrement and the ability to appreciate impaired performance, highlighting the importance of choosing a benzodiazepine with careful consideration of performance sequelae (Borland & Nicholson, 1975).
Premedication Applications
- Benzodiazepines have been compared in the context of premedication for procedures like endoscopy, indicating their varying efficacy in reducing anxiety, salivation, vomiting, and discomfort in double-blind studies (Petersen & Myren, 1972).
Psychotropic Properties
- Quantitative electroencephalography (CEEG) has been utilized to study the psychotropic properties of newly developed substances, predicting their sedative or ataraxic effects compared to established benzodiazepines, alongside mild antidepressant action in patients with various neurotic and psychotic disorders (Saito, 1978).
Pharmacodynamic Properties
- Comparative studies on benzodiazepines have assessed their effects on systemic vascular resistance during medical procedures, providing insights into their pharmacologic actions under specific conditions such as cardiopulmonary bypass (Samuelson et al., 1981).
properties
IUPAC Name |
4-(2,4-difluorophenyl)-1,4-diazepan-5-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O.ClH/c12-8-1-2-10(9(13)7-8)15-6-5-14-4-3-11(15)16;/h1-2,7,14H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MADMYGAIDHTAGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1=O)C2=C(C=C(C=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Difluorophenyl)-1,4-diazepan-5-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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